Cas no 2866334-69-0 (rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid)

rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2866334-69-0
- rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid
- (2R,5S)-5-tert-butyloxolane-2-carboxylic acid
- EN300-39873706
-
- インチ: 1S/C9H16O3/c1-9(2,3)7-5-4-6(12-7)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7+/m1/s1
- InChIKey: GTBXHHNWGXYYGG-RQJHMYQMSA-N
- ほほえんだ: O1[C@@H](C(=O)O)CC[C@H]1C(C)(C)C
計算された属性
- せいみつぶんしりょう: 172.109944368g/mol
- どういたいしつりょう: 172.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 46.5Ų
rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39873706-5.0g |
rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid |
2866334-69-0 | 95% | 5.0g |
$2525.0 | 2023-07-06 | |
1PlusChem | 1P027WUU-10g |
rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid |
2866334-69-0 | 95% | 10g |
$4692.00 | 2024-05-06 | |
Aaron | AR027X36-50mg |
rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid |
2866334-69-0 | 95% | 50mg |
$303.00 | 2025-02-15 | |
1PlusChem | 1P027WUU-500mg |
rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid |
2866334-69-0 | 95% | 500mg |
$902.00 | 2024-05-06 | |
Aaron | AR027X36-250mg |
rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid |
2866334-69-0 | 95% | 250mg |
$618.00 | 2025-02-15 | |
Enamine | EN300-39873706-2.5g |
rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid |
2866334-69-0 | 95% | 2.5g |
$1707.0 | 2023-07-06 | |
Enamine | EN300-39873706-10.0g |
rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid |
2866334-69-0 | 95% | 10.0g |
$3746.0 | 2023-07-06 | |
Enamine | EN300-39873706-0.5g |
rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid |
2866334-69-0 | 95% | 0.5g |
$679.0 | 2023-07-06 | |
1PlusChem | 1P027WUU-100mg |
rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid |
2866334-69-0 | 95% | 100mg |
$434.00 | 2024-05-06 | |
1PlusChem | 1P027WUU-2.5g |
rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid |
2866334-69-0 | 95% | 2.5g |
$2172.00 | 2024-05-06 |
rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acidに関する追加情報
Professional Introduction to Rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic Acid (CAS No. 2866334-69-0)
Rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid, identified by its unique Chemical Abstracts Service (CAS) number 2866334-69-0, is a compound of significant interest in the field of pharmaceutical chemistry and biomedicine. This molecule, characterized by its chiral center and bulky tert-butyl group, has garnered attention due to its potential applications in drug design and development. The precise stereochemistry of this compound, as denoted by the (2R,5S) configuration, plays a crucial role in determining its biological activity and interactions with biological targets.
The synthesis and structural elucidation of rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid involve sophisticated organic chemistry techniques. The presence of the oxolane ring, a five-membered heterocyclic structure containing an oxygen atom, contributes to the compound's stability and reactivity. The tert-butyl group at the 5-position enhances the steric hindrance around the chiral center, which can be exploited to modulate the compound's pharmacokinetic properties. These features make it an attractive scaffold for developing novel therapeutic agents.
In recent years, there has been a growing interest in the use of chiral auxiliaries and ligands in asymmetric synthesis. Rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid serves as an excellent example of how stereochemical control can be achieved in synthetic pathways. Researchers have leveraged this compound to develop enantioselective catalysts and reagents that facilitate the synthesis of other complex molecules. The tert-butyl group also provides a handle for further functionalization, allowing chemists to tailor the molecule's properties for specific applications.
The biological activity of rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid has been explored in various preclinical studies. Its unique structural features suggest potential interactions with enzymes and receptors involved in metabolic pathways. For instance, preliminary studies have indicated that this compound may exhibit inhibitory effects on certain key enzymes implicated in inflammation and oxidative stress. These findings have prompted further investigation into its therapeutic potential.
Advances in computational chemistry have also played a pivotal role in understanding the behavior of rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These simulations have provided valuable insights into its binding affinity and mode of action, guiding the design of more effective derivatives. The integration of experimental data with computational predictions has accelerated the discovery process in drug development.
The pharmaceutical industry has shown particular interest in developing small molecules that can modulate protein-protein interactions (PPIs). Rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid has been investigated as a potential lead compound for targeting PPIs associated with various diseases. Its ability to disrupt or stabilize these interactions could lead to novel therapeutic strategies. Additionally, its structural features make it a suitable candidate for developing probes that can visualize PPIs in living cells, aiding in both research and diagnostic applications.
Recent patents have highlighted the utility of rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid in medicinal chemistry. These patents describe methods for its synthesis and its use as an intermediate in the preparation of more complex molecules. The versatility of this compound has also been recognized in academic literature, where it has been employed as a building block for exploring new chemical space. Such efforts are crucial for discovering innovative drugs that address unmet medical needs.
The safety and regulatory aspects of rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid are also important considerations. While it is not classified as a hazardous substance under current regulations, proper handling procedures must be followed to ensure safe laboratory practices. Researchers must adhere to guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH) when conducting experiments involving this compound.
In conclusion, rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid (CAS No.2866334-69-0) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique stereochemistry and structural features make it a valuable tool for synthetic chemists and biologists alike. As our understanding of its biological activity continues to grow, so too does its promise as a lead compound for novel therapeutics.
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